7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
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Description
This compound is a heterocyclic organic compound with the linear formula C14H9ClN4O2 . It is a yellow solid with a melting point of 287-288 °C .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . The yield is typically around 71% . The synthesis process involves various steps, including the reaction of chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The reductive condensation of 6-cyano-5-methyl-pyrido [2,3- d ]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Physical and Chemical Properties Analysis
This compound is a yellow solid with a melting point of 287-288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR spectrum shows signals at various chemical shifts .Future Directions
Properties
IUPAC Name |
7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2/c1-6-20-14(22)12-11(8-3-2-7(16)4-10(8)17)9(5-18)13(19)23-15(12)21-6/h2-4,11H,19H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAGZWDMEGIFHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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